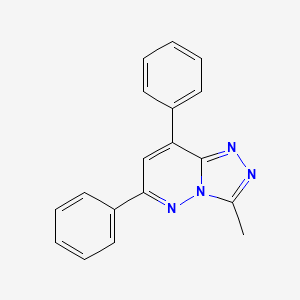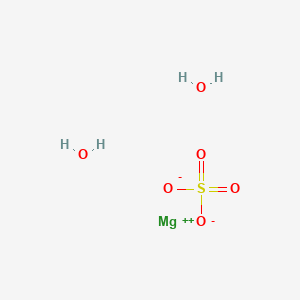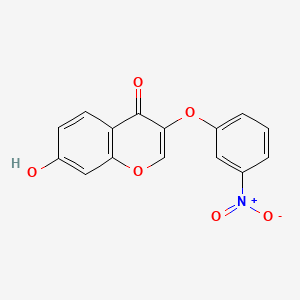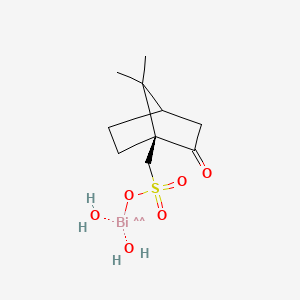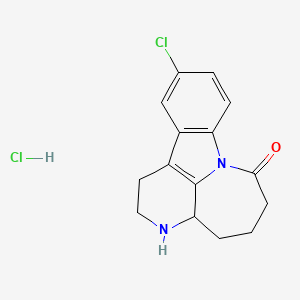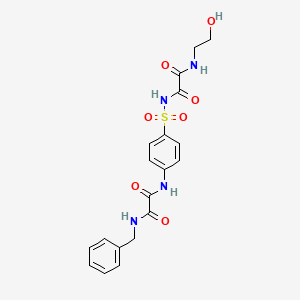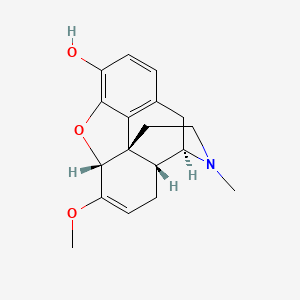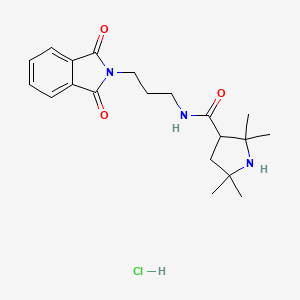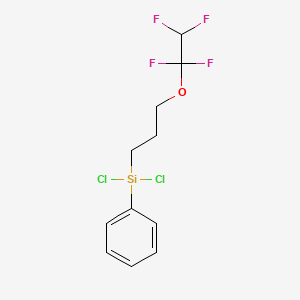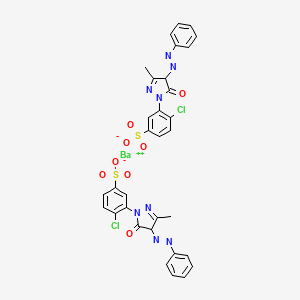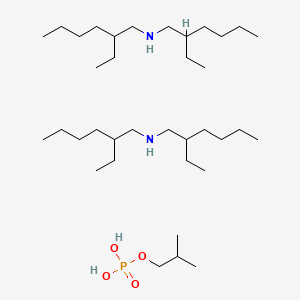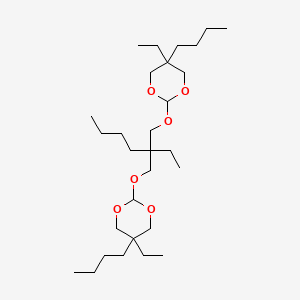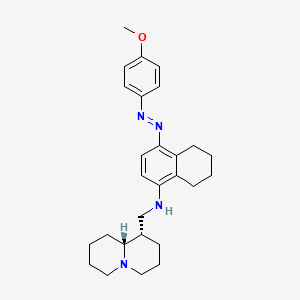
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)- is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a hydroxy-substituted octylidene group through an imine bond. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester typically involves the reaction of 2-amino benzoic acid methyl ester with 7-hydroxy-3,7-dimethyloctylidene chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester involves its interaction with specific molecular targets. The hydroxy group and the imine bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxycitronellal: A related compound with a similar hydroxy-substituted octylidene group.
Methyl anthranilate: Shares the benzoic acid moiety and is used in similar applications.
Uniqueness
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
114502-66-8 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
methyl 2-[[(3S)-7-hydroxy-3,7-dimethyloctylidene]amino]benzoate |
InChI |
InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3/t14-/m0/s1 |
Clave InChI |
BFBPISPWJZMWJN-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC |
SMILES canónico |
CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


